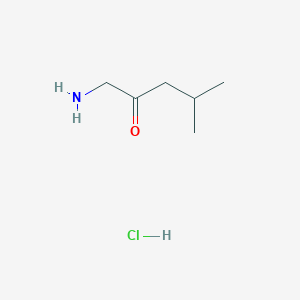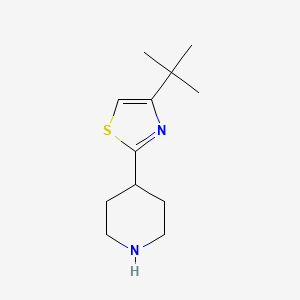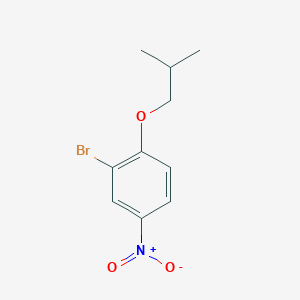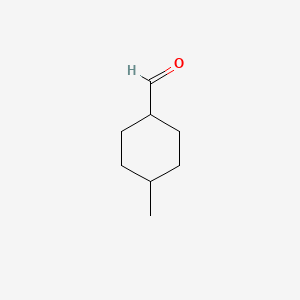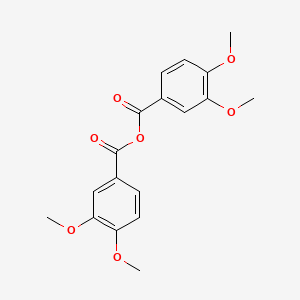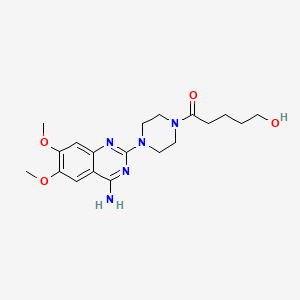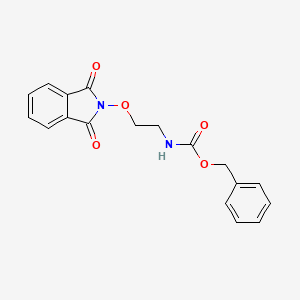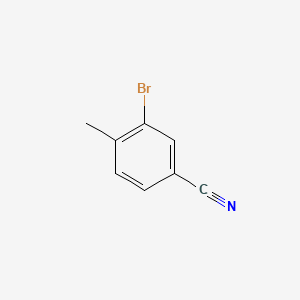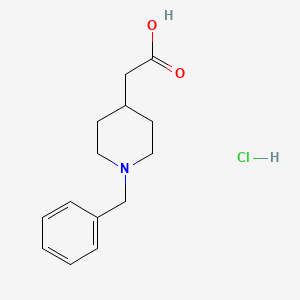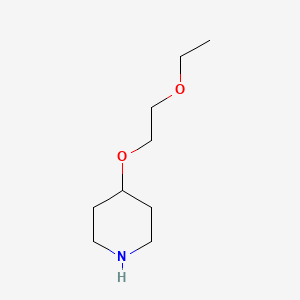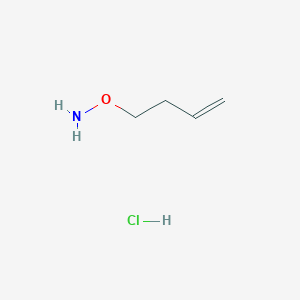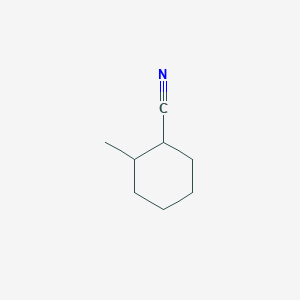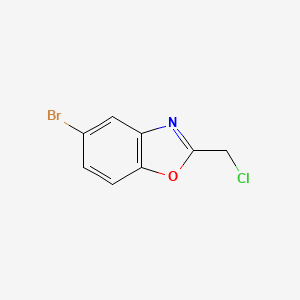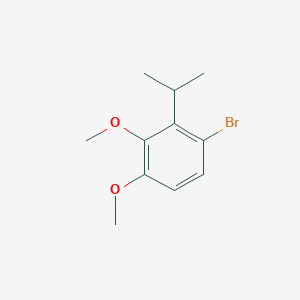
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves electrophilic aromatic substitution reactions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic methods. For instance, the structure of 1,4-bis(bromomethyl)-2-fluorobenzene was confirmed by 1H NMR and GC/MS . Similarly, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could be employed to analyze the molecular structure of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated compounds. For example, the Diels-Alder reaction was used to synthesize 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene . Additionally, the bromination-dehydrobromination sequence was used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These reactions highlight the reactivity of brominated aromatics and could provide a basis for predicting the reactivity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents on the aromatic ring. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated through electrochemical measurements . The steric and electronic effects of substituents can significantly affect the properties of the compound, which would also be true for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The compound's solubility, melting point, and reactivity could be inferred from studies on similar brominated aromatics.
Wissenschaftliche Forschungsanwendungen
Bromination and Conversion into Sulfur-Functionalized Benzoquinones
1-Bromo-2-isopropyl-3,4-dimethoxybenzene and related compounds have been explored for their bromination potential. A study highlighted the efficient bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products. These products were further utilized in synthesizing new sulfur-containing quinone derivatives, showcasing the compound's usefulness in chemical synthesis (Aitken et al., 2016).
Synthesis of Heterocyclic Compounds
The compound plays a critical role in the synthesis of heterocyclic compounds. A study illustrated its use in a benzyne type reaction with specific naphthalenones to yield tetralone derivatives. These derivatives were important for the synthesis of compounds like oxynitidine and nitidine (Kametani et al., 1973).
Synthesis and Characterization of Fullerene Bisadducts
1-Bromo-2-isopropyl-3,4-dimethoxybenzene is instrumental in fullerene chemistry. A research study focused on the reaction of fullerene with related o-quinodimethane species. This research isolated various isomers of fullerene bisadducts, contributing to the understanding of fullerene chemistry and its potential applications (Nakamura et al., 2000).
Development of Carbonic Anhydrase Inhibitors
Compounds derived from 1-bromo-2-isopropyl-3,4-dimethoxybenzene have been studied for their potential as carbonic anhydrase inhibitors. These inhibitors have shown effective potency, highlighting the compound's relevance in medicinal chemistry (Artunç et al., 2016).
Application in Organic Synthesis
The compound is a key player in organic synthesis, contributing to various reactions and transformations. This includes its role in the synthesis of deuterium-labeled phenethylamine derivatives, showcasing its versatility in the synthesis of labeled compounds for analytical and research purposes (Xu & Chen, 2006).
Eigenschaften
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOHSCYWLIGWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558784 | |
| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-isopropyl-3,4-dimethoxybenzene | |
CAS RN |
77256-01-0 | |
| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



